molecular formula C14H17N3O2 B213571 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide

Cat. No. B213571
M. Wt: 259.3 g/mol
InChI Key: HQIQXOUQLACVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide, also known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DMPA has been studied extensively, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

The exact mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the modulation of immune responses. It has also been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide is its ease of synthesis and purification, making it readily available for use in lab experiments. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide is its relatively low solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the research on N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide. One potential direction is the development of new drugs based on N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide, which could be used for the treatment of various diseases. Another direction is the investigation of the mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide, which could provide insights into its potential applications in various fields. Additionally, the development of new synthetic methods for N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide could improve its availability and purity, making it more accessible for research purposes. Finally, the investigation of the structure-activity relationship of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide could lead to the development of more potent and selective compounds.

Synthesis Methods

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-phenoxyacetic acid in the presence of a base such as triethylamine. The reaction results in the formation of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide as a white solid, which can be purified by recrystallization or column chromatography. The purity of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities, making it a promising candidate for the development of new drugs. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide has also been investigated for its potential use as a ligand in metal-catalyzed reactions and as a reagent in organic synthesis.

properties

Product Name

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide

Molecular Formula

C14H17N3O2

Molecular Weight

259.3 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-phenoxyacetamide

InChI

InChI=1S/C14H17N3O2/c1-11-12(9-16-17(11)2)8-15-14(18)10-19-13-6-4-3-5-7-13/h3-7,9H,8,10H2,1-2H3,(H,15,18)

InChI Key

HQIQXOUQLACVBX-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)CNC(=O)COC2=CC=CC=C2

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)COC2=CC=CC=C2

Origin of Product

United States

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